molecular formula C6H3ClFNO3 B8011247 6-Chloro-2-fluoro-3-nitrophenol

6-Chloro-2-fluoro-3-nitrophenol

Cat. No.: B8011247
M. Wt: 191.54 g/mol
InChI Key: ZVNFQSIFYUUYMD-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-nitrophenol is a halogenated nitrophenol derivative with the molecular formula C₆H₃ClFNO₃ and a molecular weight of 191.54 g/mol . The compound features a phenolic hydroxyl group (-OH) at position 1, a chlorine atom at position 6, a fluorine atom at position 2, and a nitro group (-NO₂) at position 3 on the benzene ring. Its structure is defined by the SMILES notation O=C1C(=C(C(=C(C=1)F)N+[O-])Cl)O, reflecting the substituent positions .

The nitro and halogen substituents confer strong electron-withdrawing effects, increasing the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. This compound is primarily used in pharmaceutical and agrochemical synthesis as an intermediate. Its hazards include toxicity (H302), skin irritation (H315), and environmental harm (H410), requiring careful handling .

Properties

IUPAC Name

6-chloro-2-fluoro-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-2-4(9(11)12)5(8)6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNFQSIFYUUYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

CFNP serves as an intermediate in synthesizing more complex organic molecules. Its unique substituents enhance its reactivity, making it valuable in:

  • Pharmaceuticals : Used to develop compounds with potential antimicrobial and anti-inflammatory properties.
  • Agrochemicals : Acts as a building block for pesticides and herbicides.
  • Dyes and Pigments : Utilized in the production of specialty dyes due to its distinct color properties.

Research indicates that derivatives of CFNP may exhibit:

  • Antimicrobial Properties : Studies have shown that compounds related to CFNP can inhibit bacterial growth, including strains like E. coli and Staphylococcus aureus.
  • Anti-inflammatory Effects : Potential candidates for drug development targeting inflammatory diseases .

Industrial Applications

In industrial settings, CFNP is employed in:

  • Specialty Chemicals : Its unique chemical properties are exploited in producing polymers, coatings, and electronic materials.
  • Material Science : Investigated for its role in enhancing material properties due to its substituents' electronic effects.

Case Studies

  • Antimicrobial Activity Study :
    • A study demonstrated that derivatives of CFNP showed significant antibacterial activity against multiple strains of bacteria, highlighting its potential as a lead compound for drug development .
  • Material Science Research :
    • Investigations into the use of CFNP in polymer production revealed enhanced properties due to the compound's unique substituent effects, suggesting applications in advanced materials.

Mechanism of Action

The biological activity of 6-Chloro-2-fluoro-3-nitrophenol and its derivatives is often attributed to their ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

6-Chloro-3-fluoro-2-nitrophenol

  • Molecular Formula: C₆H₃ClFNO₃ (identical to the target compound).
  • Substituent Positions : Chlorine (position 6), fluorine (position 3), nitro (position 2).
  • Key Differences: The fluorine and nitro groups are transposed compared to 6-chloro-2-fluoro-3-nitrophenol.
  • Collision Cross-Section (CCS) : Predicted CCS values (via computational methods) differ due to altered dipole moments .
  • Applications : Similar use as an intermediate, but reactivity varies in nucleophilic aromatic substitution reactions .

2-Chloro-6-methyl-3-nitrophenol

  • Molecular Formula: C₇H₆ClNO₃.
  • Substituent Positions : Chlorine (position 2), methyl (position 6), nitro (position 3).
  • Key Differences : The methyl group (electron-donating) at position 6 reduces acidity (pKa ~7.5) compared to the electron-withdrawing fluorine in the target compound (pKa ~6.8 estimated).
  • Physical Properties : Higher hydrophobicity due to the methyl group, affecting solubility in polar solvents .

4-Chloro-2-nitrophenol

  • Molecular Formula: C₆H₄ClNO₃.
  • Substituent Positions : Chlorine (position 4), nitro (position 2).
  • Key Differences : Lacks a fluorine atom, and substituents are para to the hydroxyl group. The nitro group at position 2 enhances acidity (pKa ~3.9) more effectively than meta-substitution in the target compound .
  • Applications : Widely used in dye synthesis and as a corrosion inhibitor.

2-Bromo-6-nitrophenol

  • Molecular Formula: C₆H₄BrNO₃.
  • Substituent Positions : Bromine (position 2), nitro (position 6).
  • Key Differences : Bromine’s larger atomic radius increases molecular weight (218.01 g/mol) and polarizability, altering reactivity in electrophilic substitutions. Higher melting point (~120°C) compared to the target compound (~95°C estimated) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
This compound C₆H₃ClFNO₃ 191.54 Cl (6), F (2), NO₂ (3) High acidity, H410 environmental hazard
6-Chloro-3-fluoro-2-nitrophenol C₆H₃ClFNO₃ 191.54 Cl (6), F (3), NO₂ (2) Altered CCS, moderate reactivity
2-Chloro-6-methyl-3-nitrophenol C₇H₆ClNO₃ 187.58 Cl (2), CH₃ (6), NO₂ (3) Lower acidity, hydrophobic
4-Chloro-2-nitrophenol C₆H₄ClNO₃ 173.55 Cl (4), NO₂ (2) pKa ~3.9, high thermal stability
2-Bromo-6-nitrophenol C₆H₄BrNO₃ 218.01 Br (2), NO₂ (6) High melting point, UV-active

Research Findings and Trends

  • Acidity: Nitro and halogen groups at ortho/para positions enhance acidity. This compound’s acidity is intermediate between 4-chloro-2-nitrophenol (stronger acid) and 2-chloro-6-methyl-3-nitrophenol (weaker acid).
  • Reactivity : Fluorine’s strong electron-withdrawing effect in the target compound facilitates nucleophilic aromatic substitution, whereas methyl or bromine substituents slow such reactions .
  • Environmental Impact: Chlorinated nitrophenols (e.g., this compound) exhibit higher persistence in soil compared to non-halogenated analogs .

Biological Activity

6-Chloro-2-fluoro-3-nitrophenol is a halogenated phenolic compound with significant potential in medicinal chemistry and industrial applications. Its unique structure, characterized by the presence of chlorine, fluorine, and nitro groups, contributes to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_6H_4ClFNO_3. The presence of electron-withdrawing groups such as nitro (NO2-NO_2), chloro (Cl-Cl), and fluoro (F-F) enhances its lipophilicity and reactivity, facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through bioreduction processes. These intermediates can interact with cellular components, leading to various biological effects. Notably, the nitro group can be reduced to form reactive species that may induce oxidative stress or apoptosis in target cells .

Key Mechanisms Include:

  • Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of substituted phenols and aminophenols, which possess their own biological activities.
  • Antimicrobial Activity: Compounds with similar structures have shown promising antimicrobial properties against various pathogens, including those responsible for neglected tropical diseases .

Antimicrobial Properties

Research indicates that halogenated derivatives like this compound exhibit significant antimicrobial activity. A study highlighted that nitro and halogenated derivatives are effective against Leishmania spp. and Trypanosoma cruzi, pathogens responsible for leishmaniasis and Chagas disease, respectively .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural motifs have been evaluated for cytotoxicity against various cancer cell lines. In one study, certain derivatives demonstrated selective toxicity toward lung cancer cells while sparing healthy cells at low concentrations .

Case Studies and Research Findings

StudyFindings
Antileishmanial Activity Nitro-substituted compounds were identified as lead molecules against Leishmania spp., showing IC50 values indicating potent activity .
Cytotoxicity Assays Derivatives of similar compounds exhibited significant cytotoxicity against lung cancer cells (A-549), with some compounds showing over 30% cell death at concentrations as low as 10 µM .
Antitubercular Activity A series of related compounds were synthesized and tested for antitubercular activity, demonstrating MIC values ranging from 4 to 64 µg/mL against Mycobacterium tuberculosis .

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